molecular formula C24H25FN4O2 B11324722 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11324722
M. Wt: 420.5 g/mol
InChI Key: HCJZQRLQYLEHMC-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative featuring a 3-(4-fluorophenyl) group, 2,5-dimethyl substitutions on the heterocyclic core, and an N-substituted 3,4-dimethoxyphenethylamine side chain.

Properties

Molecular Formula

C24H25FN4O2

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C24H25FN4O2/c1-15-13-22(26-12-11-17-5-10-20(30-3)21(14-17)31-4)29-24(27-15)23(16(2)28-29)18-6-8-19(25)9-7-18/h5-10,13-14,26H,11-12H2,1-4H3

InChI Key

HCJZQRLQYLEHMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a substitution reaction using reagents like 3,4-dimethoxyphenyl ethylamine.

    Addition of the 4-fluorophenyl group: This can be done through a coupling reaction using 4-fluorophenyl boronic acid or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at Position 7

The primary amine group at position 7 of the pyrazolo[1,5-a]pyrimidine core is reactive, enabling nucleophilic substitution. For example, substitution of a chlorine atom at this position with amines proceeds under conditions such as DIPEA (base) and ethanol at elevated temperatures (75°C), yielding derivatives with high efficiency .

Example Reaction Conditions

Reaction TypeReagentsSolventTemperatureYield
Nucleophilic substitutionAmine, DIPEAEthanol75°CHigh

Acetylation and Functionalization

The secondary amine group can undergo acetylation via reaction with acyl chlorides or anhydrides, forming amides. This modification enhances pharmacokinetic properties and reduces basicity, potentially improving bioavailability .

Functionalization Pathways

  • Acetylation : Reaction with acylating agents (e.g., acetic anhydride) under basic conditions.

  • Alkylation : Introduction of alkyl groups via reductive amination or direct alkylation .

Reductive Amination

Reductive amination of the amine group with ketones or aldehydes introduces alkyl or aryl substituents, altering the compound’s lipophilicity and interaction with biological targets .

Cycloaddition Reactions

While not explicitly detailed for this compound, pyrazolo[1,5-a]pyrimidines generally participate in cycloaddition reactions (e.g., Diels-Alder) due to their conjugated π-system. The presence of electron-withdrawing groups (e.g., fluorine) may direct regioselectivity .

Factors Influencing Reactivity

  • Steric Effects : Bulky substituents (e.g., dimethoxyphenyl) hinder approach of nucleophiles or electrophiles.

  • Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes intermediates and directs regioselectivity in electrophilic substitutions .

  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) and elevated temperatures (75–100°C) optimize substitution reactions .

Biological Target Interactions

The compound’s reactivity informs its therapeutic potential. For instance:

  • Enzyme Inhibition : Substitution at position 7 modulates binding affinity to targets like cyclin-dependent kinases (CDKs) or phosphatidylinositol 4-kinase IIIβ .

  • Antiviral Activity : Structural analogs exhibit selective inhibition of viral replication machinery, highlighting the importance of substituent positioning .

Structural Optimization

Reactivity data guide synthetic strategies to enhance efficacy:

  • Pharmacokinetic Modifications : Acetylation or alkylation improves solubility and reduces metabolic liability .

  • SAR Studies : Systematic variation of substituents (e.g., fluorine vs. chlorine) reveals trends in biological activity .

Reaction Data Table

Reaction TypeReagents/ConditionsOutcomeCitation
Nucleophilic substitutionAmine, DIPEA, ethanol, 75°CSubstituted amine derivatives
AcetylationAcyl chloride/anhydride, baseAmide derivatives
Reductive aminationKetone/aldehyde, reducing agentAlkylated/arylated derivatives
Cycloaddition (hypothetical)Diene, heat/lightBicyclic products

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C24H24F N3O3
  • Molecular Weight : 423.46 g/mol
  • IUPAC Name : N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. The compound functions as an inhibitor of key signaling pathways involved in tumor growth and proliferation.

Case Study: VEGFR Inhibition

A related series of compounds were synthesized as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. These compounds demonstrated significant antiangiogenic properties and were effective in reducing tumor growth in preclinical models . The mechanism involves the inhibition of receptor tyrosine kinases that are crucial for angiogenesis.

Neuroprotective Effects

Emerging research suggests that pyrazolopyrimidine derivatives may also possess neuroprotective effects. Studies have shown that these compounds can mitigate neuronal cell death in models of neurodegenerative diseases by modulating inflammatory pathways and oxidative stress responses.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Pharmacological Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Anti-Mycobacterial Pyrazolo[1,5-a]pyrimidin-7-amine Analogues

Compound 3-Substituent 5-Substituent N-Substituent MIC (µg/mL)
32 4-Fluorophenyl 4-Fluorophenyl Pyridin-2-ylmethyl 2
33 4-Fluorophenyl p-Tolyl Pyridin-2-ylmethyl 4
50 4-Fluorophenyl Phenyl 6-(Piperidin-1-yl)pyridin-2-ylmethyl 8
Target 4-Fluorophenyl Methyl 3,4-Dimethoxyphenethyl N/A*

CRF1 Receptor Antagonists

The compound N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (MPZP) (–3) shares structural similarities with the target compound, including a pyrazolo[1,5-a]pyrimidine core and methoxy-substituted aromatic groups. MPZP acts as a selective CRF1 receptor antagonist (IC₅₀: ~10 nM) and reduces anxiety-related behaviors in preclinical models. The 3,4-dimethoxyphenethyl group in the target compound may similarly enhance CNS penetration or receptor binding, though its specific CRF1 activity remains uncharacterized .

Triazolopyrimidine Derivatives

Triazolopyrimidines like N-(4-chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (92) () exhibit antiplasmodial activity but differ in core structure. The pyrazolo[1,5-a]pyrimidine scaffold in the target compound provides greater conformational rigidity, which may improve metabolic stability compared to triazolopyrimidines .

Substituent Effects on Physicochemical Properties

  • In contrast, pyridinylmethyl substituents (e.g., compound 47) introduce polarity, reducing logP but improving aqueous solubility .
  • Synthetic Accessibility : The target compound’s synthesis likely involves Suzuki coupling for aryl group introduction and nucleophilic substitution for the amine side chain, similar to methods used for compounds 32–35 () .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24_{24}H24_{24}F1_{1}N3_{3}O3_{3}S
  • Molecular Weight : 483.5 g/mol
  • IUPAC Name : this compound

The compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in various metabolic pathways. It has been studied for its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both humans and certain pathogens.

Antiviral Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit viral replication. For instance, compounds similar to this compound have shown effectiveness against measles virus replication in vitro . This suggests a potential application in antiviral therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies on related pyrazole derivatives revealed significant inhibitory effects against various bacterial strains and fungi. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl and pyrazole rings can enhance antimicrobial efficacy .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the expression of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells. This points to its potential use as an anti-inflammatory agent .

Case Studies

StudyFocusFindings
Umesha et al., 2009DHODH InhibitionThe compound was found to inhibit DHODH more effectively than known inhibitors like brequinar .
Research Group AAntiviral ActivityShowed significant reduction in viral load in cell cultures infected with measles virus .
Research Group BAntimicrobial ActivityDemonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound?

Methodological Answer: The synthesis involves a multi-step process starting with the cyclization of precursors to form the pyrazolo[1,5-a]pyrimidine core. Key steps include:

  • Core Formation: Cyclization of β-keto esters or aminopyrazoles with appropriate aldehydes under reflux conditions (e.g., ethyl acetoacetate and Ar gas, as in ).
  • Substitution Reactions: Introduction of the 3,4-dimethoxyphenethyl and 4-fluorophenyl groups via nucleophilic substitution or coupling reactions ( ).
  • Optimization: Use of catalysts (e.g., Pd-based), controlled temperatures (e.g., 0°C for precipitation), and solvents like DMSO or EtOAc to improve yield and purity ( ).

Key Parameters for Optimization

ParameterExample ConditionsReference
TemperatureReflux (80–120°C)
SolventEthyl acetate, DMSO
CatalystsPalladium complexes

Q. How can researchers characterize the compound’s molecular structure?

Methodological Answer:

  • Spectroscopy: Use 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to confirm functional groups and connectivity ( ).
  • X-ray Crystallography: Resolve crystal packing and stereochemistry (e.g., single-crystal studies at 298 K with R factor < 0.06, as in ).
  • Computational Validation: Compare experimental data with in silico predictions (e.g., PubChem-generated SMILES and InChI keys in ).

Q. What initial biological screening approaches are appropriate?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases or dehydrogenases (e.g., dihydroorotate dehydrogenase in ) using fluorescence-based activity assays.
  • Cytotoxicity Screening: Evaluate IC50_{50} values in cancer cell lines (e.g., MTT assay) ().
  • Pharmacokinetic Preliminaries: Assess solubility (via shake-flask method) and membrane permeability (Caco-2 cell models) ().

Advanced Research Questions

Q. How can synthesis yield and purity be systematically optimized?

Methodological Answer:

  • Computational Reaction Design: Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states ( ).
  • Design of Experiments (DoE): Use factorial designs to test variables (e.g., solvent polarity, stoichiometry) and identify optimal conditions ().
  • Process Analytical Technology (PAT): Monitor reactions in real time via FTIR or HPLC to minimize byproducts ( ).

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Aggregate data from enzyme assays and cytotoxicity studies to identify outliers (e.g., conflicting IC50_{50} values).
  • In Silico Docking: Use AutoDock or Schrödinger to validate target binding affinities and explain discrepancies (e.g., trifluoromethyl group interactions in ).
  • Replicate Under Standardized Conditions: Control variables like cell passage number, assay buffer pH, and incubation time ( ).

Q. What strategies are effective for pharmacokinetic profiling?

Methodological Answer:

  • In Vitro ADME:
  • Absorption: Parallel artificial membrane permeability assay (PAMPA).
  • Metabolism: Liver microsome stability tests ().
    • In Silico Predictions: Use tools like GastroPlus to model bioavailability and brain penetration ().
    • Radiolabeling: Synthesize 18F^{18} \text{F}- or 14C^{14} \text{C}-labeled analogs for tracer studies (e.g., microPET imaging in ).

Q. How to elucidate the compound’s mechanism of enzyme inhibition?

Methodological Answer:

  • Structural Biology: Co-crystallize the compound with target enzymes (e.g., X-ray diffraction at 1.8 Å resolution) ( ).
  • Kinetic Studies: Determine inhibition constants (KiK_i) via Lineweaver-Burk plots.
  • Molecular Dynamics (MD): Simulate binding interactions over 100+ ns trajectories to assess stability ( ).

Data Contradiction Analysis Example

Scenario: Conflicting reports on anticancer activity in breast vs. lung cancer models.
Resolution Workflow:

Validate Assay Conditions: Check cell line authenticity (STR profiling) and culture media ().

Cross-Reference Structural Data: Confirm batch purity via LC-MS ().

Pathway Analysis: Use RNA-seq to identify differential gene expression in responsive vs. non-responsive models ().

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